Triglycerol diacrylate

Vue d'ensemble

Description

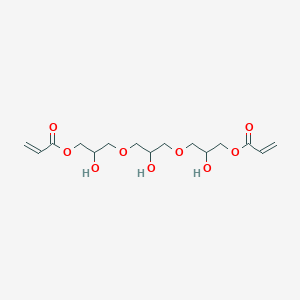

Triglycerol diacrylate (TGDA) is a polyglycerol-based ester derived from triglycerol (a triether of glycerol) and acrylic acid. Structurally, it consists of three glycerol units linked by ether bonds, with two acrylate (-CH₂CH₂COO-) groups esterified to hydroxyl positions. This configuration imparts unique hydrophilic-lipophilic balance (HLB) properties, making it valuable in polymer chemistry, coatings, and biomedical applications .

TGDA is synthesized via the esterification of triglycerol with acrylic acid, often catalyzed enzymatically or chemically. Enzymatic methods, using lipases, are preferred for higher selectivity and reduced byproduct formation . Its reactive acrylate groups enable crosslinking in UV-curable resins, hydrogels, and adhesives, where flexibility and biocompatibility are critical .

Méthodes De Préparation

Le Trifluoroacétate de Bivalirudine est synthétisé par synthèse peptidique en phase solide. Le processus consiste à ajouter séquentiellement des acides aminés protégés par Fmoc à une résine. Une fois la chaîne peptidique assemblée, elle est clivée de la résine par un processus d'acidolyse. Le produit brut est ensuite purifié par chromatographie liquide haute performance . Les méthodes de production industrielle suivent des étapes similaires mais sont mises à l'échelle pour répondre aux demandes commerciales.

Analyse Des Réactions Chimiques

Le Trifluoroacétate de Bivalirudine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine dans la chaîne peptidique.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits en groupes thiol.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le dithiothréitol et divers dérivés d'acides aminés pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

Le Trifluoroacétate de Bivalirudine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les techniques de synthèse et de purification des peptides.

Biologie : Les chercheurs l'utilisent pour étudier les voies de coagulation du sang et l'inhibition de la thrombine.

Médecine : Il est utilisé dans les études cliniques pour évaluer son efficacité et sa sécurité en tant qu'anticoagulant lors des interventions coronariennes.

Industrie : Les sociétés pharmaceutiques l'utilisent dans le développement de médicaments anticoagulants

Mécanisme d'action

Le Trifluoroacétate de Bivalirudine exerce ses effets en se liant directement à la thrombine. Il se lie à la fois au site catalytique et à l'exosite de liaison des anions de la thrombine, l'empêchant de convertir le fibrinogène en fibrine. Cette action est réversible, car la thrombine peut lentement cliver la liaison thrombine-bivalirudine, restaurant son activité .

Applications De Recherche Scientifique

Biomedical Applications

1.1 Tissue Engineering

Triglycerol diacrylate is extensively used in tissue engineering due to its biocompatibility and ability to form hydrogels with tunable mechanical properties. Research has demonstrated that TDA-based hydrogels can serve as scaffolds for cell growth and differentiation.

- Case Study: Cartilage Tissue Engineering

- Objective : Investigate the use of TDA-based hydrogels as scaffolds for cartilage.

- Findings : The hydrogels supported chondrocyte growth and exhibited mechanical properties comparable to natural cartilage, indicating their potential for regenerative medicine.

1.2 Drug Delivery Systems

The ability of this compound to crosslink readily allows for the development of drug delivery systems that can release therapeutic agents in a controlled manner.

- Case Study: Nanoparticle Stability

- Objective : Assess TDA's role in enhancing the stability of drug-loaded nanoparticles.

- Findings : Incorporation of TDA improved loading efficiency and release kinetics, showcasing its effectiveness in targeted drug delivery applications.

Material Science Applications

2.1 Photopolymerization

This compound undergoes photopolymerization when exposed to ultraviolet light, making it valuable for creating complex structures in 3D printing applications.

- Research Findings : TDA's photopolymerization efficiency allows rapid fabrication of structures suitable for bioprinting, enabling advancements in personalized medicine.

2.2 Bio-based Composites

As a renewable resource derived from glycerol, this compound serves as a sustainable choice in the formulation of bio-based composites.

- Advantages :

- Enhances mechanical properties such as strength and stiffness.

- Improves printability of bio-based composite inks for precise and complex structures.

Mécanisme D'action

Bivalirudin Trifluoroacetate exerts its effects by directly binding to thrombin. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing it from converting fibrinogen into fibrin. This action is reversible, as thrombin can slowly cleave the thrombin-bivalirudin bond, restoring its activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Triglycerol Diacrylate (TGDA) vs. Neopentyl Glycol Diacrylate (NPGDA)

- Structure : NPGDA is a branched diacrylate with neopentyl glycol (2,2-dimethyl-1,3-propanediol), while TGDA has a linear polyglycerol backbone.

- Properties :

- Applications : TGDA is used in biomedical hydrogels and eco-friendly coatings, whereas NPGDA dominates rigid coatings and electronics due to its low viscosity and thermal stability .

This compound vs. Tricyclodecane Dimethanol Diacrylate (TCDDA)

- Structure : TCDDA features a rigid tricyclodecane ring, whereas TGDA has a flexible polyether backbone.

- Properties :

- Applications : TCDDA is preferred in aerospace coatings; TGDA is used in biodegradable packaging films .

This compound vs. Triglycerol Monolaurate

- Structure: Triglycerol monolaurate has one laurate (C12) fatty acid chain, while TGDA has two acrylates.

- Properties: Functionality: TGDA is polymerizable; monolaurate is non-reactive and acts as a surfactant or antimicrobial agent . HLB: Monolaurate is lipophilic (HLB ~8), whereas TGDA is hydrophilic (HLB >14) .

- Applications: Monolaurate is used in food preservation and cosmetics; TGDA is a monomer in adhesives .

Polymer Performance

- Coatings :

- Biomedical :

Data Tables

Table 1: Key Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility | HLB | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | ~450 | Water-soluble | 14–16 | 150 |

| Neopentyl Glycol Diacrylate | 212.2 | Organic solvents | N/A | 200 |

| Tricyclodecane Dimethanol Diacrylate | 304.3 | Organic solvents | N/A | 250 |

| Triglycerol Monolaurate | ~550 | Lipophilic | 8–10 | 100 |

Research Findings and Challenges

- Synthesis : TGDA’s production is less efficient (60–70% yield) compared to NPGDA (>90%) due to polyglycerol purification hurdles .

- Sustainability : Enzymatic synthesis of TGDA reduces waste but requires optimization for scalability .

- Market Trends : Demand for TGDA in biodegradable materials is rising, driven by environmental regulations, while NPGDA remains dominant in traditional coatings .

Activité Biologique

Triglycerol diacrylate (TDA), a diacrylate ester derived from glycerol and acrylic acid, has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique properties, including biocompatibility and the ability to form hydrogels, make it a promising candidate for drug delivery systems and tissue engineering. This article explores the biological activity of TDA, supported by research findings, case studies, and data tables.

This compound is characterized by the chemical formula C₁₅H₂₄O₉. It is synthesized through the esterification of glycerol with two molecules of acrylic acid. The resulting compound exhibits significant polymerization capabilities when exposed to UV light, allowing for the creation of various polymeric structures.

Synthesis Methods

- Esterification : Glycerol reacts with acrylic acid under controlled conditions to form TDA.

- Photopolymerization : TDA can be crosslinked using UV light, enhancing its structural integrity for various applications.

Biocompatibility

TDA's biocompatibility is a crucial factor in its application in biomedical fields. Studies have shown that TDA can support cell attachment and proliferation, making it suitable for use in scaffolds for tissue engineering. Its hydrophilic nature allows for improved nutrient exchange and cell migration within hydrogel matrices.

Drug Delivery Systems

TDA has been incorporated into nanoparticles to enhance their stability and drug loading capacity. Research indicates that TDA-modified nanoparticles can achieve targeted drug delivery while minimizing side effects associated with conventional therapies. The ability to tune the degradation rate of TDA-based hydrogels further supports its utility in controlled drug release applications.

Case Studies

-

Tissue Engineering Applications

- Study : A study investigated the use of TDA-based hydrogels as scaffolds for cartilage tissue engineering.

- Findings : The hydrogels supported chondrocyte growth and demonstrated mechanical properties comparable to natural cartilage, highlighting their potential in regenerative medicine.

-

Nanoparticle Stability

- Study : Research focused on TDA's role in enhancing the stability of drug-loaded nanoparticles.

- Findings : The incorporation of TDA improved the loading efficiency and release kinetics of therapeutic agents, showcasing its effectiveness in drug delivery applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 304.36 g/mol |

| Density | 1.1 g/cm³ |

| Biodegradation Rate | Tunable (days to weeks) |

| Cell Viability (Cytotoxicity) | >90% at 100 µg/mL |

Research Findings

- Hydrogel Formation : TDA forms hydrogels that can be tailored for specific mechanical properties by adjusting the crosslinking density. These hydrogels have been shown to support various cell types, including stem cells and primary cells from different tissues .

- Photopolymerization Efficiency : The efficiency of photopolymerization in TDA allows for rapid fabrication of complex structures suitable for 3D bioprinting applications, enabling advancements in personalized medicine .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for triglycerol diacrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or transesterification reactions. Key variables include molar ratios of glycerol to acrylic acid derivatives, catalyst type (e.g., lipases like Lipozyme 435 or chemical catalysts like sulfuric acid), and reaction temperature. For reproducibility, document the source of reagents (e.g., purity levels) and employ techniques like thin-layer chromatography (TLC) or HPLC to monitor reaction progress . Optimization often involves single-factor experiments followed by factorial designs (e.g., Box-Behnken) to identify interactive effects of variables like temperature and enzyme dosage .

Q. Which analytical techniques are most effective for characterizing this compound’s molecular structure and purity?

- Chromatography : HPLC or GC-MS to quantify unreacted monomers and byproducts.

- Spectroscopy : FTIR for acrylate group identification (~1630–1680 cm⁻¹ C=C stretching) and NMR (¹H/¹³C) to confirm ester linkages and branching patterns.

- Mass Spectrometry : MALDI-TOF for molecular weight distribution analysis. Reference fatty acid distribution theories (e.g., 1,3-random, 2-random hypothesis) when interpreting triglyceride isomerism .

Q. How can researchers mitigate saponification or hydrolysis during storage of this compound?

Store under inert atmospheres (e.g., nitrogen), use desiccants to control moisture, and avoid prolonged exposure to light. Pre-screen stabilizers (e.g., radical inhibitors like BHT) via accelerated aging studies, monitoring degradation via acid value titration or FTIR .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound synthesis while minimizing byproduct formation?

Apply a three-factor Box-Behnken design to variables such as molar ratio (glycerol:acrylic acid), enzyme loading, and temperature. Use ANOVA to identify significant interactions and generate predictive models for yield and purity. Validate models with confirmatory runs and compare experimental vs. predicted values to refine conditions . For example, in a Lipozyme 435-mediated esterification, a 6-hour reaction at 60°C with a 1:3 glycerol:lauric acid ratio achieved >90% conversion .

Q. How should contradictory data from spectroscopic and chromatographic analyses be resolved?

Contradictions may arise from isomer discrimination (e.g., regioisomers undetected by HPLC but visible in NMR). Combine techniques:

- Use silver-ion HPLC to separate positional isomers.

- Cross-validate NMR integration ratios with GC-MS fatty acid profiles.

- Apply multivariate analysis (e.g., PCA) to reconcile datasets .

Q. What advanced statistical models are suitable for comparing this compound’s physicochemical properties with structurally similar compounds (e.g., triglycerol distearate)?

Employ comparative molecular dynamics simulations to predict solubility and thermal behavior. Experimentally, use differential scanning calorimetry (DSC) for melting point analysis and Hansen solubility parameters to map solvent compatibility. Statistically, apply Tukey’s HSD test to identify significant differences in properties like viscosity or oxidative stability .

Q. How can in vitro toxicity assays for this compound be designed to align with OECD guidelines while addressing research-specific endpoints?

- Cytotoxicity : Follow ISO 10993-5 using human keratinocytes (HaCaT) and fibroblasts, testing concentrations from 0.1–10 mg/mL.

- Skin Irritation : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) with IL-1α release as a biomarker.

- Study Design : Include positive controls (e.g., SDS for irritation) and validate assays with inter-laboratory reproducibility tests .

Q. Methodological Considerations

Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound are feasible and novel?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

- Feasibility : Pilot-test synthesis scalability (e.g., 100g batches).

- Novelty : Explore understudied applications (e.g., drug delivery matrices).

- Ethics : Adhere to green chemistry principles (e.g., solvent recovery). Avoid common pitfalls like overgeneralizing findings (e.g., claiming universal stability without testing humidity extremes) .

Q. How can researchers design comparative studies to evaluate this compound’s performance against commercial acrylate crosslinkers?

Use a PICO (Population, Intervention, Comparison, Outcome) structure:

- Population : Hydrogel formulations for 3D bioprinting.

- Intervention : this compound as a crosslinker.

- Comparison : PEGDA or TCDDA (tricyclodecane dimethanol diacrylate).

- Outcome : Swelling ratio, mechanical strength (via rheometry), and cytocompatibility. Standardize testing protocols (e.g., ASTM F2450 for hydrogels) .

Q. Data Presentation and Reproducibility

Q. How should large datasets (e.g., reaction kinetics or degradation profiles) be presented to enhance reproducibility?

- Tables : Include raw data (e.g., time vs. conversion%) and statistical parameters (RSD, confidence intervals).

- Figures : Use Arrhenius plots for temperature-dependent degradation kinetics.

- Supplementary Materials : Provide instrument calibration logs and raw chromatograms .

Propriétés

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSYEWWHQGPWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120123-31-1 | |

| Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90404932 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60453-84-1 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-diglycerolate diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.